(E)-N-(3-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-12-4-1-5-13(10-12)20-16(22)7-2-8-21-17(23)15(26-18(21)25)11-14-6-3-9-24-14/h1,3-6,9-11H,2,7-8H2,(H,20,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPDYFSJMSYPEL-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's anticancer properties , demonstrating effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.003 | Induces apoptosis |
| A549 | 0.72 | EGFR inhibition |
| MDA-MB-231 | 1.9 | Cytotoxic activity |
The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interactions with specific molecular targets involved in cell cycle regulation and signaling pathways related to cancer growth .
Other Biological Activities
Beyond its anticancer effects, this compound exhibits potential in other areas:
Anti-inflammatory Properties
Preliminary studies suggest that the compound may have anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is significant in managing conditions like asthma and arthritis .
Synthesis and Production
The synthesis of (E)-N-(3-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions:
- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the 4-Chlorophenyl Group : Often done via Friedel-Crafts acylation.
- Thiazolidinone Ring Formation : Condensation between a thioamide and a carbonyl compound.
- Methylene Bridge Formation : Introduced through Knoevenagel condensation between the furan derivative and thiazolidinone derivative.
These synthetic routes can be optimized for industrial production by employing green chemistry principles to enhance efficiency and reduce environmental impact .
Comparison with Similar Compounds
Substituents on the Aromatic Ring
Modifications to the Thiazolidinone Core
- Carboxylic Acid Derivative : Substitution of the amide with a carboxylic acid group (e.g., benzoic acid derivative) increases acidity and solubility .
Molecular and Physicochemical Properties
Key Observations:
- Molecular Weight : The target compound (~434.9 g/mol) is heavier than the nitro-substituted analogue (417.5 g/mol) due to the chlorine atom .
- Melting Points: The (S,Z)-4c analogue (72–74°C) suggests that branching (4-methylpentanoic acid) lowers melting points compared to linear chains .
- Functional Groups : The nitro group in the 4-nitrophenyl derivative introduces strong polarity, whereas the ethoxy group in the 4-ethoxyphenyl analogue may enhance lipophilicity .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing (E)-N-(3-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide with high yield?
The synthesis involves multi-step reactions, including:
- Coupling of aromatic and heterocyclic units : The chlorophenyl group is introduced via amide bond formation, while the thiazolidinone-furan moiety is synthesized through condensation reactions.
- Control of stereochemistry : The (E)-configuration of the furan-methylene group requires careful selection of reaction catalysts (e.g., acid/base conditions) to avoid isomerization .
- Optimization of reaction parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly influence yield. Purification via column chromatography or recrystallization is critical for removing byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.4 ppm), thioxothiazolidinone (δ 3.8–4.2 ppm), and furan-methylene (δ 6.3–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 373.45 (C₁₇H₁₅ClN₃O₃S₂) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets like kinases or receptors?
- Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions between the thioxothiazolidinone moiety and ATP-binding pockets in kinases (e.g., EGFR). The furan group may participate in π-π stacking with aromatic residues .
- Density Functional Theory (DFT) : Calculates charge distribution to identify nucleophilic/electrophilic regions. For example, the 4-oxo group’s electron-withdrawing nature enhances hydrogen bonding with catalytic lysine residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
- Structure-Activity Relationship (SAR) analysis : Modify substituents (e.g., replacing 3-chlorophenyl with 4-ethoxyphenyl) to isolate contributions of specific functional groups to activity .
- Mechanistic studies : Conduct Western blotting to measure apoptosis markers (e.g., caspase-3) or ROS levels to differentiate cytotoxic mechanisms .
Q. How does the thioxothiazolidinone-furan scaffold influence metabolic stability and toxicity profiles?
- In vitro metabolism assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., furan ring epoxidation) .
- Toxicity prediction : Tools like ProTox-II highlight potential hepatotoxicity risks due to the thioxo group’s reactivity with glutathione .
- Comparative pharmacokinetics : Analogues with methylene linkers (e.g., butanamide vs. propanamide) show improved half-life (t₁/₂ > 6 hrs in murine models) .
Methodological Considerations
Q. What are the best practices for analyzing reaction intermediates during synthesis?
- In-situ monitoring : Use FT-IR to track carbonyl (C=O) and thiocarbonyl (C=S) stretching frequencies (1700–1750 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .
- Quenching and isolation : For unstable intermediates (e.g., enolates), rapid cooling (−78°C) and extraction with dichloromethane prevent decomposition .
Q. How to validate the compound’s purity for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
